molecular formula C17H27NO9 B11934359 (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B11934359
M. Wt: 389.4 g/mol
InChI Key: SQOXPNYIJRDVRE-UHFFFAOYSA-N
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Description

Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of albuterol, which means it is a more selective and potentially safer option compared to its racemic mixture counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levalbuterol tartrate can be synthesized through a multi-step process. The synthesis involves the resolution of racemic albuterol into its enantiomers, followed by the formation of the tartrate salt. The key steps include:

Industrial Production Methods

Industrial production of levalbuterol tartrate involves similar steps but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Levalbuterol tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Levalbuterol tartrate has a wide range of scientific research applications:

Mechanism of Action

Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to muscle relaxation and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Levalbuterol Tartrate

Levalbuterol tartrate is unique due to its selective action on β2 adrenergic receptors, which reduces the risk of side effects associated with non-selective β agonists. Its ®-enantiomer configuration provides a more targeted therapeutic effect, making it a preferred choice for patients with asthma and COPD .

Properties

Molecular Formula

C17H27NO9

Molecular Weight

389.4 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

SQOXPNYIJRDVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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